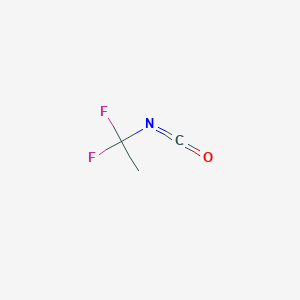
1,1-Difluoro-1-isocyanatoethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Difluoro-1-isocyanatoethane is a chemical compound that belongs to the family of isocyanates. It is a colorless, flammable liquid with a pungent odor. This compound is widely used in scientific research applications, especially in the field of organic chemistry.
Wirkmechanismus
The mechanism of action of 1,1-Difluoro-1-isocyanatoethane involves the reaction of the isocyanate group with a nucleophile such as an amine or alcohol. The reaction produces a carbamate or urethane functional group, depending on the nature of the nucleophile. The reaction is usually carried out in the presence of a catalyst such as a tertiary amine or metal salt.
Biochemische Und Physiologische Effekte
1,1-Difluoro-1-isocyanatoethane is a highly reactive compound that can cause irritation to the skin, eyes, and respiratory system. It is also a potent sensitizer that can cause allergic reactions in some individuals. However, there is no information available on the biochemical and physiological effects of this compound on humans.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,1-Difluoro-1-isocyanatoethane in lab experiments include its high reactivity, which allows for the synthesis of a wide range of organic compounds. It is also a relatively inexpensive reagent that is readily available. However, the limitations of using this compound include its toxicity and potential health hazards, which require careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the use of 1,1-Difluoro-1-isocyanatoethane in scientific research. One potential direction is the development of new catalysts that can improve the efficiency and selectivity of the reaction. Another direction is the use of this compound in the production of novel polymers and coatings with unique properties. Finally, the use of 1,1-Difluoro-1-isocyanatoethane in the synthesis of pharmaceuticals and biologically active compounds is an area of active research.
Synthesemethoden
The synthesis of 1,1-Difluoro-1-isocyanatoethane involves the reaction of 1,1-Difluoroethene with phosgene in the presence of a base such as triethylamine. The reaction produces 1,1-Difluoro-1-isocyanatoethane and hydrogen chloride gas. The purity of the product can be improved by distillation and recrystallization.
Wissenschaftliche Forschungsanwendungen
1,1-Difluoro-1-isocyanatoethane is widely used in scientific research applications, especially in the field of organic chemistry. It is used as a reagent for the synthesis of various organic compounds such as urethanes, carbamates, and isocyanates. It is also used as a crosslinking agent for the production of polymers and coatings.
Eigenschaften
CAS-Nummer |
1645-88-1 |
|---|---|
Produktname |
1,1-Difluoro-1-isocyanatoethane |
Molekularformel |
C3H3F2NO |
Molekulargewicht |
107.06 g/mol |
IUPAC-Name |
1,1-difluoro-1-isocyanatoethane |
InChI |
InChI=1S/C3H3F2NO/c1-3(4,5)6-2-7/h1H3 |
InChI-Schlüssel |
VLYGZVXKOGPMRK-UHFFFAOYSA-N |
SMILES |
CC(N=C=O)(F)F |
Kanonische SMILES |
CC(N=C=O)(F)F |
Synonyme |
1,1-Difluoroethyl isocyanate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



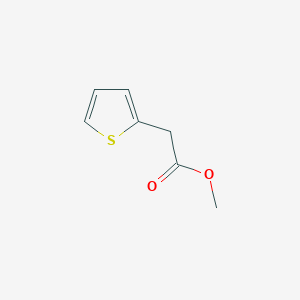
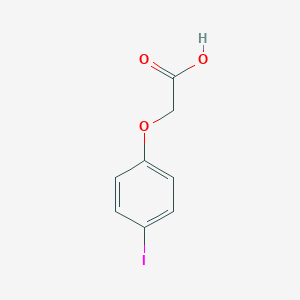
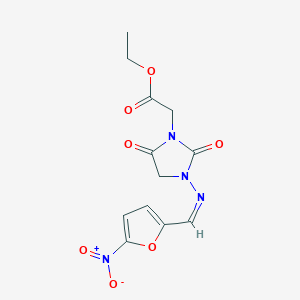
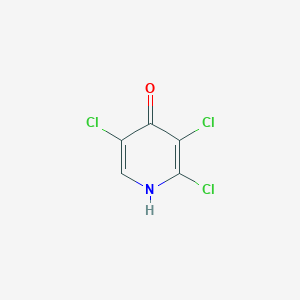
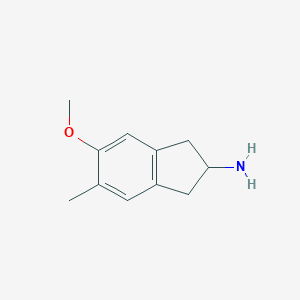
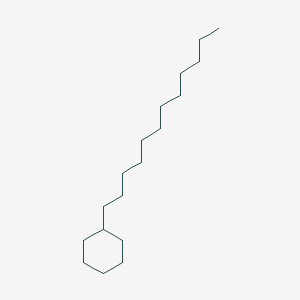
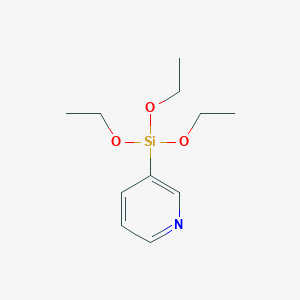
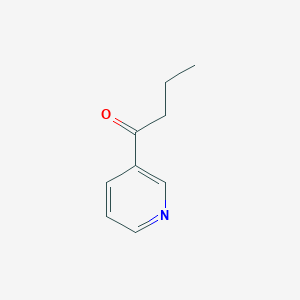
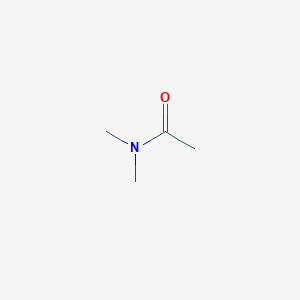
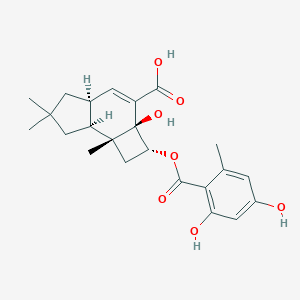
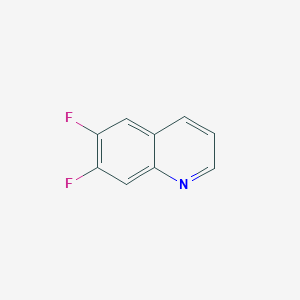
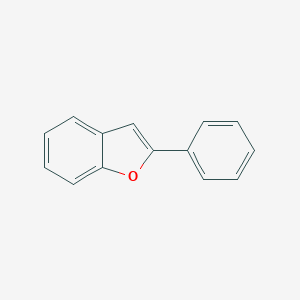
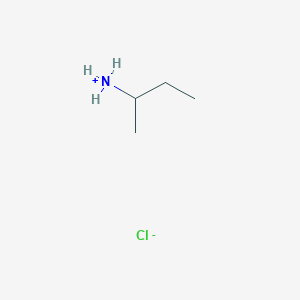
![Thiourea, [2-(trifluoromethyl)phenyl]-](/img/structure/B156821.png)